molecular formula C12H14N2O2 B14447322 1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile CAS No. 75985-10-3

1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile

Cat. No.: B14447322
CAS No.: 75985-10-3
M. Wt: 218.25 g/mol
InChI Key: UNHFDEBWKDTGOD-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile is an organic compound that features an aziridine ring, a three-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile typically involves the cyclization of haloamines or amino alcohols. One common method is the intramolecular nucleophilic substitution reaction where an amine group displaces an adjacent halide to form the aziridine ring . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides .

Industrial Production Methods

Industrial production of aziridines, including this compound, often employs the cyclization of aminoethanol derivatives. The Nippon Shokubai process uses an oxide catalyst and high temperatures for dehydration, while the Wenker synthesis involves converting aminoethanol to a sulfate ester, followed by base-induced sulfate elimination .

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological targets, such as DNA or proteins, leading to various biological effects. The aziridine ring’s strain energy makes it highly reactive, facilitating these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its potential as a bioactive molecule, differentiating it from simpler aziridines .

Properties

CAS No.

75985-10-3

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]aziridine-2-carbonitrile

InChI

InChI=1S/C12H14N2O2/c1-15-11-4-3-9(5-12(11)16-2)7-14-8-10(14)6-13/h3-5,10H,7-8H2,1-2H3

InChI Key

UNHFDEBWKDTGOD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC2C#N)OC

Origin of Product

United States

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